molecular formula C7H12O3 B108585 4-(1,3-Dioxolan-2-yl)butanal CAS No. 16776-90-2

4-(1,3-Dioxolan-2-yl)butanal

Cat. No.: B108585
CAS No.: 16776-90-2
M. Wt: 144.17 g/mol
InChI Key: NEROWICBJPSXRB-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)butanal is an organic compound with the molecular formula C7H12O3. It is a member of the dioxolane family, which are cyclic acetals derived from aldehydes and ketones. This compound is characterized by a dioxolane ring attached to a butanal chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Dioxolan-2-yl)butanal can be synthesized through the acetalization of butanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing butanal and ethylene glycol with a catalytic amount of p-toluenesulfonic acid in toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity. The use of solid acid catalysts, such as sulfonated polystyrene resins, can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-(1,3-Dioxolan-2-yl)butanoic acid.

    Reduction: 4-(1,3-Dioxolan-2-yl)butanol.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)butanal depends on its specific application. In chemical reactions, the dioxolane ring can act as a protecting group for aldehydes and ketones, preventing unwanted side reactions. In biological systems, it can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A six-membered cyclic acetal with similar stability and reactivity.

    1,3-Dioxolane: A five-membered cyclic acetal, similar to the dioxolane ring in 4-(1,3-Dioxolan-2-yl)butanal.

    4-(1,3-Dioxolan-2-yl)butanoic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to its combination of a dioxolane ring and an aldehyde group, which provides a versatile platform for various chemical transformations. Its ability to act as both a protecting group and a reactive intermediate makes it valuable in synthetic organic chemistry.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-4-2-1-3-7-9-5-6-10-7/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEROWICBJPSXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436213
Record name 4-(1,3-Dioxolan-2-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16776-90-2
Record name 1,3-Dioxolane-2-butanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16776-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Dioxolan-2-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-2-butanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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